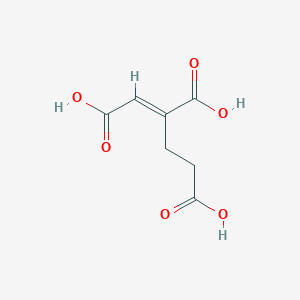
trans-Homoaconitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Homoaconitate is a carbonyl compound.
Aplicaciones Científicas De Investigación
Enzymatic Role in Biosynthesis
1. Hydrolyase Reactions:
trans-Homoaconitate plays a significant role in the α-aminoadipate pathway, which is crucial for lysine biosynthesis in fungi. The enzyme homoaconitase catalyzes the hydration of this compound to form homoisocitrate. This reaction is essential for the production of 2-oxoadipate, 2-oxopimelate, and 2-oxosuberate, completing several iterations of the 2-oxoacid elongation pathway. Research indicates that methanogenic archaeal homoaconitases evolved parallel to fungal counterparts, highlighting the compound's importance in various organisms .
2. Substrate Specificity:
Studies have shown that this compound can act as an inhibitor for homoaconitase enzymes rather than a substrate. This characteristic is crucial as it suggests that this compound could be utilized to regulate enzymatic pathways involved in lysine biosynthesis .
Antifungal Activity
1. Inhibition of Fungal Growth:
this compound has demonstrated antifungal properties against various pathogenic fungi, including Candida albicans. In particular, its trimethyl ester derivative exhibited significant antifungal activity, with minimal inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL. This suggests that this compound and its derivatives could serve as potential antifungal agents .
2. Mechanism of Action:
The antifungal activity of this compound is believed to stem from its ability to inhibit specific enzymes such as homoaconitase and homoisocitrate dehydrogenase within fungal cells. Molecular modeling studies have provided insights into how these compounds interact with target enzymes, potentially leading to the development of new antifungal therapies .
Case Studies
Análisis De Reacciones Químicas
Enzymatic Reactions
The primary enzymatic reaction involving trans-homoaconitate is its hydration to form homoisocitrate, catalyzed by the enzyme homoaconitase (HACN). This enzyme has been characterized in various organisms, including fungi and methanogenic archaea.
Hydration Reaction:
The hydration of cis-homoaconitate to homoisocitrate is catalyzed by HACN, which operates under specific conditions:
-
Optimal pH : The enzyme exhibits maximal activity at pH 9.
-
Temperature : The reaction typically occurs at elevated temperatures (around 60 °C).
-
Kinetics : The steady-state kinetic parameters for the hydration reaction are summarized in the following table:
| Substrate | K_m (μM) | V_max (units mg⁻¹) | k_cat (s⁻¹) | k_cat/K_m (m⁻¹ s⁻¹) |
|---|---|---|---|---|
| cis-Homo 1aconitate | 22 ± 3 | 0.68 ± 0.03 | 0.75 | 3.4 × 10⁴ |
| cis-Homo 2aconitate | 30 ± 5 | 0.60 ± 0.03 | 0.66 | 2.2 × 10⁴ |
| cis-Homo 3aconitate | 36 ± 6 | 2.2 ± 0.09 | 2.5 | 6.8 × 10⁴ |
| cis-Homo 4aconitate | 175 ± 39 | 5.1 ± 0.3 | 5.6 | 3.2 × 10⁴ |
| Maleate | 330 ± 50 | 5.5 ± 0.3 | 6.0 | 1.8 × 10⁴ |
| (R)-Homocitrate | 1500 ±200 | 0.59 ±0.03 | 0.37 | 2.5 ×10² |
This data indicates that the enzyme does not discriminate significantly between various substrates with similar structures .
Dehydration Reactions
Interestingly, while HACN catalyzes the hydration of cis-homoaconitate, it does not exhibit dehydrase activity on homocitrate to form cis-homoaconitate in vitro . This suggests that in vivo processes may require multiple enzymes for complete conversion between these compounds.
Other Reactions Involving this compound
In addition to hydration reactions, this compound can undergo further transformations:
-
Epoxidation : Treatment with hydrogen peroxide in the presence of tungsten oxide can convert this compound into an epoxide derivative with high yield.
-
Fluorination : The hydroxyl group can be replaced by fluorine using DAST, leading to the formation of deoxyfluoro analogs, although this reaction has shown variability in outcomes depending on the substrate used .
Propiedades
Fórmula molecular |
C7H8O6 |
|---|---|
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
(E)-but-1-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b4-3+ |
Clave InChI |
BJYPZFUWWJSAKC-ONEGZZNKSA-N |
SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C(CC(=O)O)/C(=C\C(=O)O)/C(=O)O |
SMILES canónico |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















